molecular formula C5H3ClF2N2O B1435838 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS No. 2097964-94-6

1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

Cat. No. B1435838
CAS RN: 2097964-94-6
M. Wt: 180.54 g/mol
InChI Key: MYYZVMOPKZJPSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the difluoromethyl group, and the carbonyl chloride group. Techniques such as NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and carbonyl chloride groups. The carbonyl chloride group, in particular, is highly reactive and can undergo various reactions such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl group could increase its lipophilicity, while the carbonyl chloride group could make it more reactive .

Scientific Research Applications

Efficient Synthesis of Heterocyclic Compounds

  • Synthesis of Pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones : A study describes an efficient synthesis approach for [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones through the reaction of 2-pyrazolin-5-ones with various halopyridinecarbonyl chlorides, highlighting a versatile method for constructing heterocyclic analogues of xanthone (Eller et al., 2006).

  • Novel Tetracyclic Ring System : Another research effort led to the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinoxalin-4(1H)-ones, a novel tetracyclic ring system, starting from 2-pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride (Eller, Datterl, & Holzer, 2007).

  • Development of 5-(1-Aryl-1H-pyrazole-4-yl)-1H-tetrazoles : A method for synthesizing a series of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, demonstrating the versatility of pyrazole derivatives in constructing complex molecular structures (Santos et al., 2012).

Application in Fungicidal Activity

  • Antifungal Activity of Pyrazole Derivatives : A study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activities against several phytopathogenic fungi. Some compounds showed significant activity, demonstrating the potential of pyrazole derivatives in agricultural applications (Du et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on biological systems. The carbonyl chloride group is known to be highly reactive and can cause burns and eye damage .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug or pesticide, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-4(11)3-1-9-10(2-3)5(7)8/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYZVMOPKZJPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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